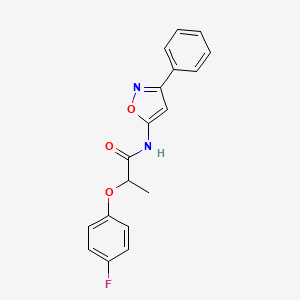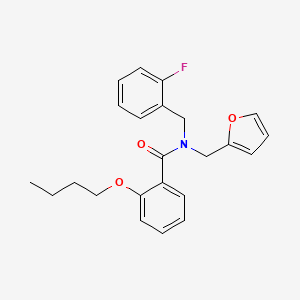![molecular formula C25H22N4O3 B11383198 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383198.png)
4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, often referred to as “Compound X” , belongs to the class of pyrrolopyrazoles. Its complex structure combines aromatic rings, heterocycles, and functional groups. The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
Preparation Methods
Synthetic Routes:
Multistep Synthesis: The synthesis of Compound X involves several steps. A common approach starts with the condensation of 3-ethoxybenzaldehyde and 2-hydroxyacetophenone to form a chalcone intermediate. Subsequent cyclization with pyridine-4-carbaldehyde yields the pyrrolopyrazole core. Finally, reduction of the pyrazole ring completes the synthesis.
One-Pot Method: Researchers have developed efficient one-pot procedures for Compound X. These methods streamline the synthesis by combining multiple steps in a single reaction vessel.
Industrial Production:
While industrial-scale production details are proprietary, pharmaceutical companies often optimize synthetic routes for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the phenolic hydroxyl group can yield quinones or other derivatives.
Reduction: Reduction of the pyrazole ring may lead to dihydropyrrolopyrazoles.
Substitution: The ethoxy group can be replaced by other functional groups.
Common reagents include oxidants (e.g., DDQ), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents). Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X’s versatility makes it valuable in various fields:
Medicine: Researchers explore its potential as an anticancer, anti-inflammatory, or antiviral agent.
Chemistry: It serves as a building block for novel heterocyclic compounds.
Industry: Its use in materials science (e.g., organic electronics) is under investigation.
Mechanism of Action
Compound X likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of functional groups. Similar compounds include pyrrolopyrazoles, but none match its exact structure.
Properties
Molecular Formula |
C25H22N4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H22N4O3/c1-2-32-18-7-5-6-17(14-18)24-21-22(19-8-3-4-9-20(19)30)27-28-23(21)25(31)29(24)15-16-10-12-26-13-11-16/h3-14,24,30H,2,15H2,1H3,(H,27,28) |
InChI Key |
HODPBIASVKENHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11383140.png)
![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B11383145.png)
![2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383147.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383149.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbenzamide](/img/structure/B11383158.png)
![1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11383159.png)
![2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11383164.png)

![3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11383168.png)

![2-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B11383175.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11383182.png)
![10-tert-butyl-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11383187.png)
